
3,5-dinitro-N,N'-di-2-pyridinyl-2,6-pyridinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dinitro-N,N'-di-2-pyridinyl-2,6-pyridinediamine, commonly known as DPPD, is an organic compound that belongs to the family of pyridine derivatives. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. DPPD has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
DPPD acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It can also chelate metal ions and prevent their involvement in oxidative reactions. DPPD has been shown to have a higher antioxidant activity than other commonly used antioxidants such as BHA and BHT.
Biochemical and Physiological Effects
DPPD has been shown to have a protective effect against oxidative stress in various biological systems, including liver, kidney, and brain. It has also been shown to have anti-inflammatory and anti-cancer properties. DPPD has been used in the food industry as a preservative to prevent lipid oxidation and rancidity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPD has several advantages as a research tool, including its high antioxidant activity, stability, and low toxicity. However, its insolubility in water can limit its use in aqueous systems. DPPD can also interfere with some analytical methods, such as HPLC, due to its UV absorption properties.
Direcciones Futuras
There are several potential future directions for research on DPPD. One area of interest is its potential as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a UV stabilizer in the development of new materials and products. Further research is also needed to explore the mechanisms of action and potential side effects of DPPD in different biological systems.
Métodos De Síntesis
DPPD can be synthesized through a multi-step process starting from 2,6-diaminopyridine. The first step involves the nitration of 2,6-diaminopyridine with nitric acid to produce 2,6-dinitro-4-pyridineamine. The second step involves the reaction of 2,6-dinitro-4-pyridineamine with 2-pyridinecarboxaldehyde to produce DPPD.
Aplicaciones Científicas De Investigación
DPPD has been extensively used in scientific research as an antioxidant, radical scavenger, and UV stabilizer. It has been shown to have protective effects against oxidative stress and free radical damage in various biological systems. DPPD has also been used as a stabilizer in polymers and plastics to prevent degradation caused by UV radiation.
Propiedades
IUPAC Name |
3,5-dinitro-2-N,6-N-dipyridin-2-ylpyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O4/c23-21(24)10-9-11(22(25)26)15(19-13-6-2-4-8-17-13)20-14(10)18-12-5-1-3-7-16-12/h1-9H,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAENEARBFRCEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=C(C=C(C(=N2)NC3=CC=CC=N3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5004685.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5004687.png)
![2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5004695.png)
![4-allyl-1-{2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5004700.png)
![(2-aminoethyl){3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amine](/img/structure/B5004708.png)
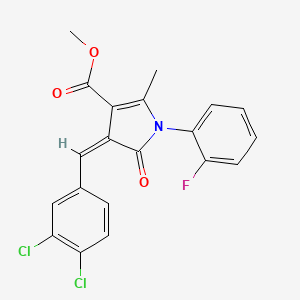
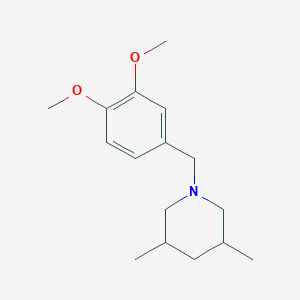
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5004738.png)
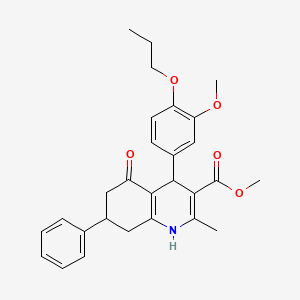
![ethyl 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5004754.png)
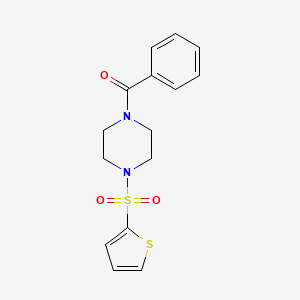
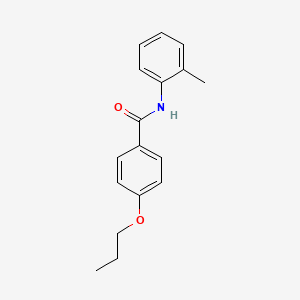
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5004773.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide](/img/structure/B5004776.png)